

Preliminary In-Vitro Profile of SU5416 (NSC 5416-d14): A Technical Whitepaper

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Compound of Interest

Compound Name: NSC 5416-d14

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Abstract

This document provides a comprehensive technical overview of the preliminary in-vitro studies of SU5416, a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). While the query specified **NSC 5416-d14**, publicly available research literature predominantly refers to this compound as SU5416. The "-d14" designation may refer to a deuterated variant, which is not expected to significantly alter its in-vitro biological activity. This guide summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes the core signaling pathway and experimental workflows.

Introduction

SU5416 is a synthetic small molecule that has been extensively studied for its anti-angiogenic properties. It functions by selectively inhibiting the tyrosine kinase activity of VEGFR-2 (also known as KDR or Flk-1), a key mediator of angiogenesis.^{[1][2]} By blocking the ATP-binding site of the receptor's kinase domain, SU5416 prevents VEGF-dependent autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibition leads to a cascade of anti-angiogenic effects, including the suppression of endothelial cell proliferation, migration, and survival.^{[3][4]} In-vitro studies have been instrumental in characterizing the bioactivity of SU5416, demonstrating its potent effects on endothelial cells and providing the foundation for further preclinical and clinical investigations in oncology and other angiogenesis-dependent diseases.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in-vitro studies of SU5416 on human umbilical vein endothelial cells (HUVECs) and other relevant cell types.

Table 1: Inhibition of VEGFR-2 Kinase Activity and Endothelial Cell Proliferation

Parameter	Cell Type/System	IC50 Value	Reference
VEGFR-2 Kinase Activity	Recombinant VEGFR-2	140 nM	[5]
VEGFR-2 Phosphorylation	HUVECs	250 nM	[5]
VEGF-driven Mitogenesis	HUVECs	0.04 ± 0.02 µM	[1]
General Endothelial Cell Proliferation	Endothelial Cells	~1-2 µM	[3]

Table 2: Effects on Endothelial Cell Functions

Biological Effect	Cell Type	SU5416 Concentration	Observed Effect	Reference
Long-lasting Inhibition of Proliferation	HUVECs	5 μ M (3-hour exposure)	Inhibition of VEGF-dependent proliferation for at least 72 hours	[4]
Induction of Apoptosis	Endothelial Progenitor Cells	Not specified	Induced apoptosis after 48 hours	[6]
Induction of Premature Senescence	Endothelial Progenitor Cells	Not specified	Induced premature senescence and cell-cycle arrest	[6]
Inhibition of Cell Migration	HUVECs	Not specified	Inhibited cell migration in response to VEGF and Placenta Growth Factor (PIGF)	[7]
Reduction of Telomerase Activity	Endothelial Progenitor Cells	Not specified	Reduced telomerase activity	[6]

Experimental Protocols

This section details the methodologies for key in-vitro experiments used to characterize the activity of SU5416.

Cell Culture

- Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a standard model for studying angiogenesis.

- **Culture Medium:** HUVECs are typically cultured in Endothelial Cell Growth Medium (EGM), which can be a formulation like M199 supplemented with 20% Fetal Bovine Serum (FBS), heparin, and endothelial cell growth supplement.
- **Culture Conditions:** Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
- **Subculturing:** When cells reach near confluence, they are detached using a trypsin-versene solution and re-plated at a suitable density (e.g., 5,000-10,000 cells/cm²).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

- **Cell Seeding:** Seed HUVECs in a suitable culture plate (e.g., 6-well plate) and allow them to adhere overnight.
- **Treatment:** Treat the cells with varying concentrations of SU5416 or a vehicle control for a specified duration (e.g., 48 hours).
- **Cell Harvesting:** Collect both floating and adherent cells. Adherent cells can be detached using a gentle cell scraper or trypsin.
- **Staining:** Wash the cells with cold Phosphate-Buffered Saline (PBS) and then resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
- **Incubation:** Incubate the cells in the dark at room temperature for 15 minutes.
- **Analysis:** Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.

Cell Migration Assay (Transwell Assay)

- **Chamber Preparation:** Use a Transwell chamber with a porous membrane (e.g., 8 µm pore size). The lower chamber is filled with EGM containing a chemoattractant like VEGF.
- **Cell Seeding:** Seed HUVECs in the upper chamber in a serum-free or low-serum medium containing different concentrations of SU5416 or a vehicle control.

- **Incubation:** Incubate the chamber for a period that allows for cell migration (e.g., 4-6 hours) at 37°C.
- **Cell Removal:** After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
- **Fixation and Staining:** Fix the migrated cells on the lower surface of the membrane with a fixative like methanol and then stain with a suitable dye (e.g., crystal violet).
- **Quantification:** Count the number of migrated cells in several random fields under a microscope.

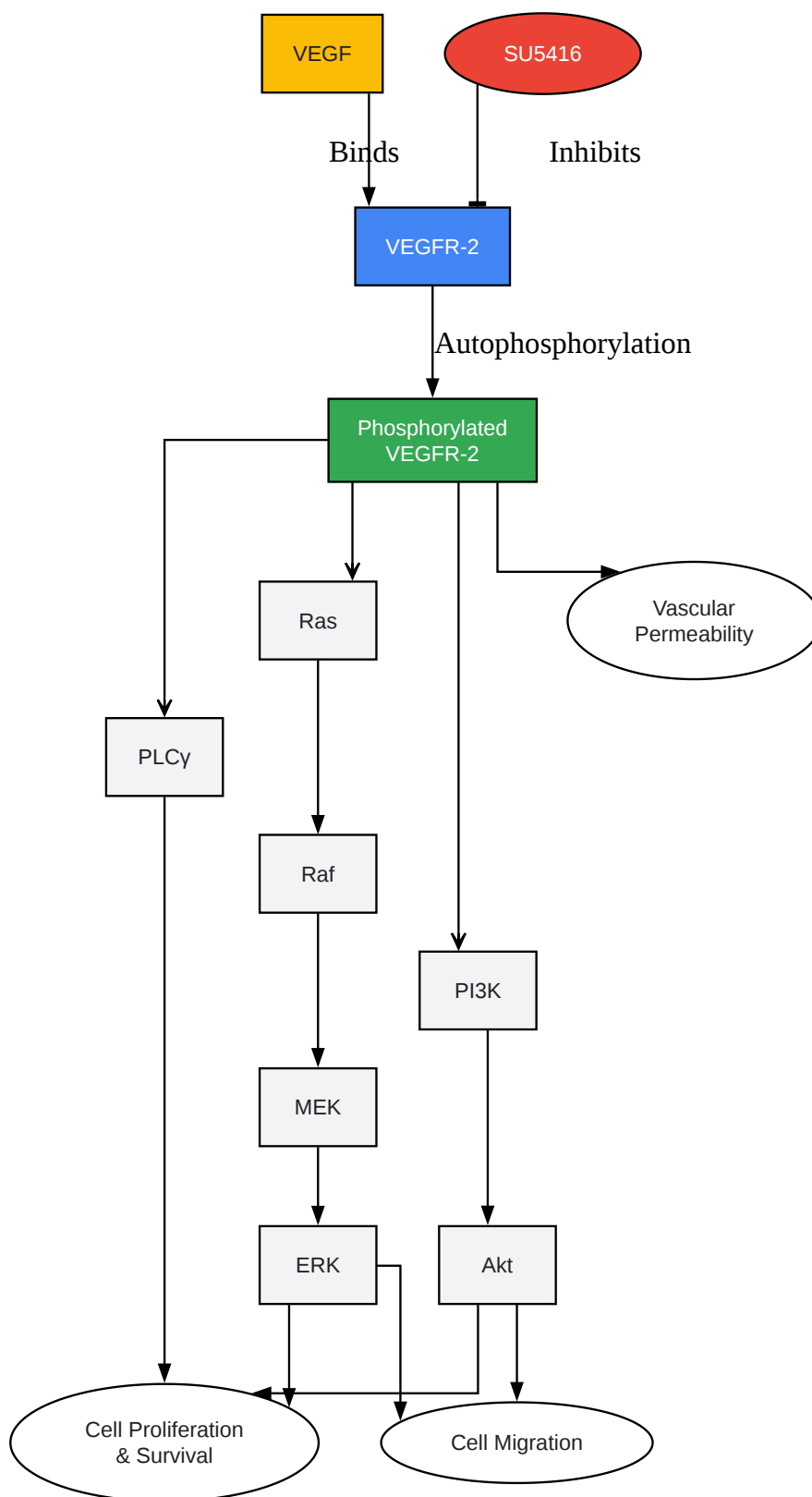
Telomerase Activity Assay (Telomeric Repeat Amplification Protocol - TRAP)

- **Cell Lysis:** Prepare cell extracts from HUVECs treated with SU5416 or a vehicle control using a suitable lysis buffer.
- **Telomerase Extension:** In the first step, telomerase present in the cell extract adds telomeric repeats to a synthetic DNA primer (TS primer).
- **PCR Amplification:** In the second step, the extended products are amplified by PCR using the TS primer and a reverse primer.
- **Detection:** The PCR products are then separated by gel electrophoresis and visualized. The intensity of the characteristic DNA ladder is proportional to the telomerase activity. A non-radioactive detection method using a fluorescently labeled primer can also be employed.

Visualizations

Signaling Pathway

The primary mechanism of action of SU5416 is the inhibition of the VEGFR-2 signaling cascade.

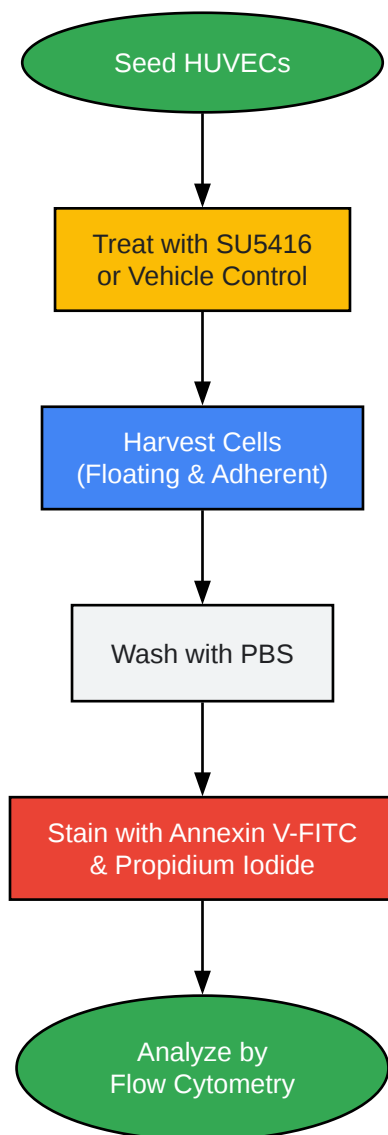


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Caption: SU5416 inhibits VEGFR-2 autophosphorylation, blocking downstream signaling pathways.

Experimental Workflow: Apoptosis Assay

The following diagram illustrates the workflow for assessing SU5416-induced apoptosis.

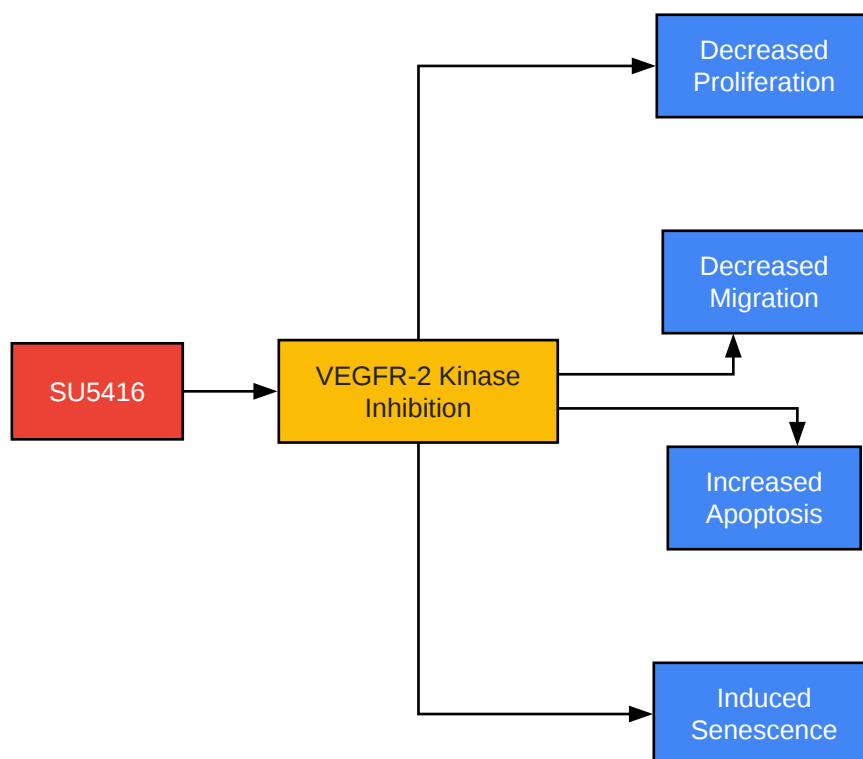


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Caption: Workflow for the detection of apoptosis using Annexin V and Propidium Iodide staining.

Logical Relationship: SU5416 Effects on Endothelial Cells

This diagram shows the logical relationship between SU5416's primary action and its downstream cellular effects.



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Caption: The relationship between VEGFR-2 inhibition by SU5416 and its cellular consequences.

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